molecular formula C20H34O3 B10767777 8-HETrE

8-HETrE

Cat. No.: B10767777
M. Wt: 322.5 g/mol
InChI Key: SKIQVURLERJJCK-SFULQBOPSA-N
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Description

8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid, commonly known as 8-HETrE, is a metabolite of the omega-6 fatty acid gamma-linolenic acid. It is formed through the action of the enzyme 5-lipoxygenase on dihomo-gamma-linolenic acid. This compound plays a significant role in lipid metabolism and has been studied for its various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid is synthesized from gamma-linolenic acid through the action of the enzyme 5-lipoxygenase. The intermediate in this process is dihomo-gamma-linolenic acid. The reaction typically occurs in biological systems, such as in rabbit neutrophils .

Industrial Production Methods

it can be obtained through the enzymatic conversion of gamma-linolenic acid using purified 5-lipoxygenase in a controlled laboratory environment .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroperoxides, hydroxyl derivatives, and substituted eicosatrienoic acids .

Scientific Research Applications

8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid has several scientific research applications:

Mechanism of Action

8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid can be compared with other similar compounds, such as:

8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid is unique due to its specific formation pathway and its distinct biological activities, particularly in lipid metabolism and cell signaling .

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(9E,11Z,14Z)-8-hydroxyicosa-9,11,14-trienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,16-13+

InChI Key

SKIQVURLERJJCK-SFULQBOPSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C(CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O

Origin of Product

United States

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